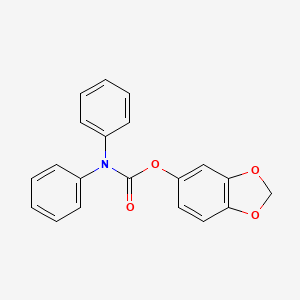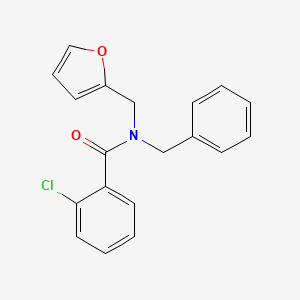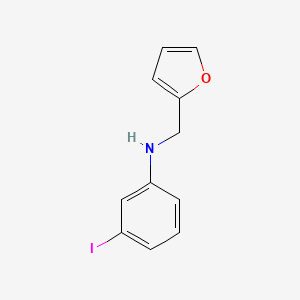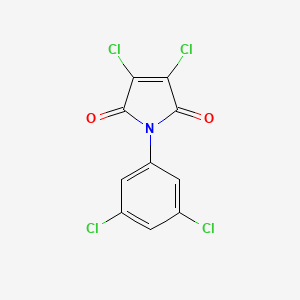
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is an organic compound that features a benzodioxole ring fused with a diphenylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate typically involves the reaction of 2H-1,3-benzodioxole with N,N-diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring can interact with proteins and enzymes, altering their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethanol group.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains a butanone group instead of a carbamate.
Uniqueness
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is unique due to its combination of a benzodioxole ring and a diphenylcarbamate group, which imparts specific chemical and biological properties.
特性
分子式 |
C20H15NO4 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H15NO4/c22-20(25-17-11-12-18-19(13-17)24-14-23-18)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2 |
InChIキー |
SMNDQYIEESZXFA-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12127827.png)

![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)
![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12127846.png)
![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)
![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]](/img/structure/B12127859.png)
![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)


